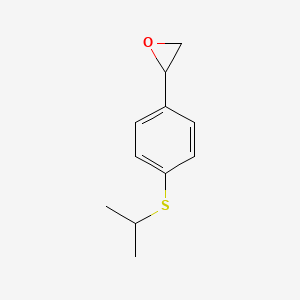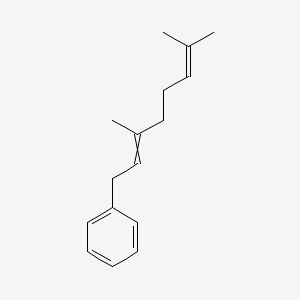![molecular formula C10H20N2O3 B8381777 TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE](/img/structure/B8381777.png)
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE
描述
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a dimethylamino group, and an oxopropylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-(dimethylamino)-1-propanol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
化学反应分析
Types of Reactions
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate oxides, while reduction can produce tert-butyl 3-(dimethylamino)-3-hydroxypropylcarbamate.
科学研究应用
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用机制
The mechanism of action of tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. This inhibition can occur through covalent modification or reversible binding, depending on the enzyme and the specific conditions .
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the dimethylamino and oxopropyl groups.
Dimethylaminoethyl carbamate: Contains a dimethylamino group but differs in the alkyl chain length and structure.
Oxopropyl carbamate: Similar but lacks the tert-butyl and dimethylamino groups.
Uniqueness
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE is unique due to the combination of its tert-butyl, dimethylamino, and oxopropylcarbamate moieties. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable in various applications .
属性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(dimethylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)11-7-6-8(13)12(4)5/h6-7H2,1-5H3,(H,11,14) |
InChI 键 |
GMPAJBACLZYLAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCC(=O)N(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
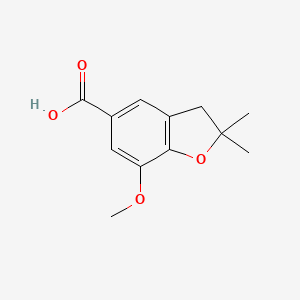
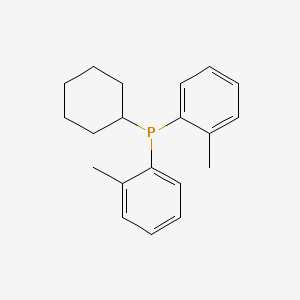
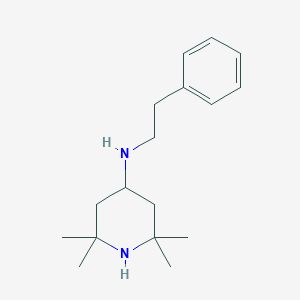
![4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B8381726.png)
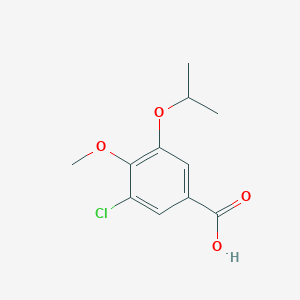
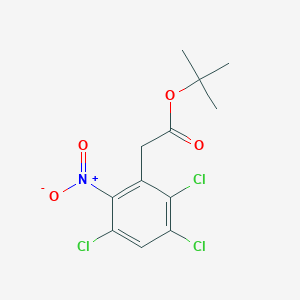
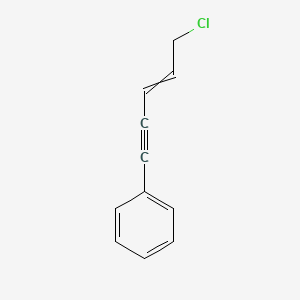
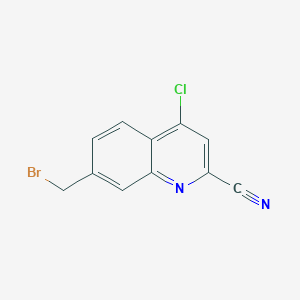
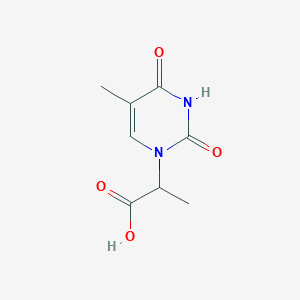
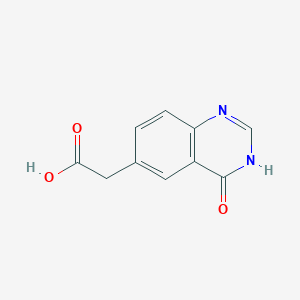
![(S)-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B8381771.png)
![2-(Methylsulfanyl)-7-(pyrimidin-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8381778.png)
